molecular formula C16H28N2O4 B3107992 Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 1632286-19-1

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B3107992
CAS No.: 1632286-19-1
M. Wt: 312.40 g/mol
InChI Key: ABGGQKOQAMWLHU-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is a chemical compound with the CAS Number: 858671-91-7 . It has a molecular weight of 212.29 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound appears as a white to yellow to brown solid, semi-solid, or liquid . and 95% . The storage temperature is normal .

Scientific Research Applications

Catalysis and Synthesis

  • Coupling of Aldehydes and Activated Double Bonds : It's been utilized in the coupling of ethanal and tert-butyl propenoate, leading to a synthesis of mikanecic acid, which showcases its potential in organic synthesis (Hoffmann & Rabe, 1984).

  • Crystallographic Characterization : Studies have characterized geometry changes upon electron loss from derivatives of this compound, providing insights into its structural behavior under different conditions (Nelsen, Konradsson, Ismagilov, & Guzei, 2005).

  • Synthesis of Cyclic Amino Acid Esters : Research indicates its application in synthesizing cyclic amino acid esters, highlighting its role in creating complex organic molecules (Moriguchi et al., 2014).

Material Science and Supramolecular Chemistry

  • Self-assembly in Supramolecular Chemistry : The compound is a key element in the self-assembly of cage structures for supramolecular chemistry, demonstrating its usefulness in building complex molecular architectures (Lyssenko, Lenev, & Kostyanovsky, 2002).

  • Photostimulated Tert-Butylations : Its use in photostimulated tert-butylation reactions for highly electron-deficient benzene derivatives indicates its importance in material science and organic chemistry (Kim et al., 2001).

Advanced Chemical Reactions

  • Dirhodium(II)-Catalyzed C-H Insertion Reaction : It has been involved in dirhodium(II)-catalyzed C-H insertion reactions for synthesizing functionally diverse cyclopentanes, showing its role in advanced organic synthesis (Yakura et al., 1999).

  • Eclipsed Isopropyl Conformations in Dimeric Hydrazines : Studies on its derivatives have provided insights into the conformations of dimeric hydrazines, important for understanding molecular interactions (Nelsen, Ramm, Wolff, & Powell, 1996).

  • Tuning Aryl and Hydrazine Radical Cation Interactions : Research has utilized this compound to understand the effects of substituent changes on aryl and hydrazine radical cation interactions, critical in fine-tuning chemical reactions (Valverde-Aguilar et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

ditert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-12-8-7-11(17)10-18(12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGGQKOQAMWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127779
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-19-1
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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